![molecular formula C17H13ClN2O3S B2524141 Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate CAS No. 28831-26-7](/img/structure/B2524141.png)
Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate
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Overview
Description
Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate, also known as M2CQS, is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. M2CQS has been found to be a highly potent and selective inhibitor of cyclooxygenase-2 (COX-2) and has been used in various studies to investigate the role of COX-2 in inflammation and cancer. In addition, M2CQS has also been used to study the roles of other enzymes, such as 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), in various biological processes.
Scientific Research Applications
Redox Mediators in Organic Pollutant Treatment
Research highlights the significance of enzymatic approaches utilizing redox mediators for degrading recalcitrant organic pollutants in wastewater. Enzymes like laccases and peroxidases, in combination with redox mediators, have shown enhanced efficiency in transforming tough compounds found in industrial effluents. This suggests that compounds with similar properties to Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate might play a role in environmental remediation technologies (Husain & Husain, 2007).
Antioxidant Capacity and Reaction Pathways
The antioxidant capacity of various compounds, including their mechanisms of action, is critical in pharmaceutical and food science. Studies elucidating the reaction pathways in antioxidant assays, such as the ABTS/PP decolorization assay, shed light on how certain compounds can protect against oxidative stress. This information is invaluable when considering the pharmaceutical applications of complex molecules, potentially including Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate (Ilyasov et al., 2020).
Photocatalytic Oxidation of Sulfur Compounds
The photocatalytic treatment of gaseous flows contaminated with sulfur compounds like methanethiol and dimethylsulfide has been explored, with materials such as TiO2 showing promise for environmental cleaning. The relevance of this research to Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate could be in its potential application in similar photocatalytic processes, offering an innovative approach to pollution abatement (Cantau et al., 2007).
Therapeutic Potential of Sulfonamides
Given the structural complexity and potential biological activity of Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate, its applications could extend into therapeutic domains, similar to sulfonamides. Sulfonamides have been explored for various therapeutic activities, highlighting the potential for structurally complex compounds to serve as bases for novel drug development (Carta et al., 2012).
Mechanism of Action
Mode of Action
The exact mode of action of Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is currently unknown due to the lack of specific studies on this compound . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate . .
properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-23-15(21)10-24-17-19-14-5-3-2-4-13(14)16(22)20(17)12-8-6-11(18)7-9-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNQPQUMICYHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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